methyl 2-(2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate
CAS No.: 687582-94-1
Cat. No.: VC11903378
Molecular Formula: C22H17N3O5S
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 687582-94-1 |
|---|---|
| Molecular Formula | C22H17N3O5S |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | methyl 2-[[2-(2,4-dioxo-3-phenylthieno[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H17N3O5S/c1-30-21(28)15-9-5-6-10-16(15)23-18(26)13-24-17-11-12-31-19(17)20(27)25(22(24)29)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,23,26) |
| Standard InChI Key | DXNXVSYCSLKPKJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3 |
| Canonical SMILES | COC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3 |
Introduction
Chemical Formula and Molecular Weight
-
Chemical Formula: Not explicitly provided in the search results, but it can be inferred from the name as CHNOS.
-
Molecular Weight: Estimated to be around 438 g/mol based on the formula.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including condensation and coupling reactions. Characterization would involve spectroscopic methods like NMR and mass spectrometry to confirm the structure.
Synthesis Steps
-
Starting Materials: Thieno[3,2-d]pyrimidine derivatives and benzoic acid derivatives.
-
Coupling Reaction: Formation of the amide bond between the thienopyrimidine and benzoate moieties.
-
Purification: Techniques such as recrystallization or chromatography.
Potential Applications
-
Antimicrobial Agents: Similar compounds have shown activity against bacteria and fungi .
-
Anti-inflammatory Agents: Some heterocyclic compounds are explored for their anti-inflammatory properties .
Data Table
| Property | Value/Description |
|---|---|
| Chemical Formula | CHNOS |
| Molecular Weight | Approximately 438 g/mol |
| Synthesis Steps | Multi-step reactions involving condensation and coupling |
| Biological Activity | Potential antimicrobial and anti-inflammatory effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume